molecular formula C8H8ClNO4 B189554 Ethyl 5-chloro-4,6-dihydroxynicotinate CAS No. 846541-71-7

Ethyl 5-chloro-4,6-dihydroxynicotinate

Cat. No.: B189554
CAS No.: 846541-71-7
M. Wt: 217.6 g/mol
InChI Key: SEFFUTOCCLZPNV-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-4,6-dihydroxynicotinate is a chemical compound with the molecular formula C8H8ClNO4 It is a derivative of nicotinic acid and is characterized by the presence of a chloro group at the 5-position and hydroxyl groups at the 4- and 6-positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-chloro-4,6-dihydroxynicotinate can be synthesized through a multi-step process. One common method involves the chlorination of ethyl 4,6-dihydroxynicotinate. The reaction typically involves the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The ethyl 4,6-dihydroxynicotinate is slowly added to POCl3 and heated to reflux for a few hours. After the reaction is complete, the mixture is distilled under reduced pressure to remove excess POCl3, and the residue is poured into ice water. The product is then extracted with ethyl acetate, washed with brine, dried, and concentrated to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors to improve efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-4,6-dihydroxynicotinate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom, yielding ethyl 4,6-dihydroxynicotinate.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Ethyl 4,6-dihydroxynicotinate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-chloro-4,6-dihydroxynicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-chloro-4,6-dihydroxynicotinate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. For example, it has been shown to inhibit tyrosine kinase activity, which is important in cell signaling pathways related to cancer cell proliferation .

Comparison with Similar Compounds

Ethyl 5-chloro-4,6-dihydroxynicotinate can be compared with other similar compounds, such as:

    Ethyl 4,6-dihydroxynicotinate: Lacks the chloro group at the 5-position, which may result in different chemical reactivity and biological activity.

    Ethyl 5-bromo-4,6-dihydroxynicotinate: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and applications.

    Ethyl 5-fluoro-4,6-dihydroxynicotinate:

This compound is unique due to the presence of the chloro group, which can enhance its reactivity in certain chemical reactions and potentially increase its biological activity.

Properties

IUPAC Name

ethyl 5-chloro-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4/c1-2-14-8(13)4-3-10-7(12)5(9)6(4)11/h3H,2H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFFUTOCCLZPNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=O)C(=C1O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716128
Record name Ethyl 5-chloro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

846541-71-7
Record name Ethyl 5-chloro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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